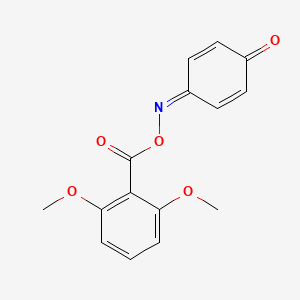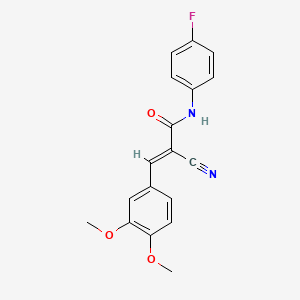![molecular formula C15H18N2OS B5873747 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide](/img/structure/B5873747.png)
2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide, also known as MTAPA, is a chemical compound that belongs to the class of amides. It has been studied for its potential use in various scientific research applications due to its unique properties.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that contribute to pain and inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have a low toxicity profile, making it a potential candidate for further study in animal models and clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide in lab experiments is its ability to inhibit the activity of COX-2 enzyme, which is involved in the production of prostaglandins that contribute to pain and inflammation. This makes it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the treatment of cancer.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine its efficacy and safety in animal models and clinical trials.
Zukünftige Richtungen
There are several potential future directions for the use of 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide in scientific research. One potential direction is the development of this compound-based drugs for the treatment of pain and inflammation. Additionally, further studies are needed to determine its efficacy and safety in animal models and clinical trials for the treatment of cancer. This compound could also be studied for its potential use in other areas, such as neurodegenerative diseases and autoimmune disorders.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been studied for its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials.
Synthesemethoden
2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide can be synthesized by reacting 2-thienylmethylamine with 4-nitrobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reduced with sodium borohydride to yield this compound. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide has been studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-methyl-N-[4-(thiophen-2-ylmethylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11(2)15(18)17-13-7-5-12(6-8-13)16-10-14-4-3-9-19-14/h3-9,11,16H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVDZJCQTLHGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate](/img/structure/B5873668.png)
![1-(4-fluorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B5873671.png)

![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)

![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)
![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)

![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)


![7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5873755.png)
![N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide](/img/structure/B5873760.png)
